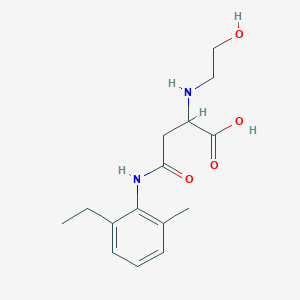

4-((2-Ethyl-6-methylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid

Description

This compound features a 4-oxobutanoic acid backbone substituted with two distinct amino groups:

- A 2-ethyl-6-methylphenyl moiety at position 2.

- A 2-hydroxyethyl group at position 2.

The hydroxyethyl group introduces hydrogen-bonding capacity, which may influence solubility and target interactions.

Properties

IUPAC Name |

4-(2-ethyl-6-methylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-3-11-6-4-5-10(2)14(11)17-13(19)9-12(15(20)21)16-7-8-18/h4-6,12,16,18H,3,7-9H2,1-2H3,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZBMWVVMQEBCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CC(C(=O)O)NCCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((2-Ethyl-6-methylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid, also known by its IUPAC name, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related case studies.

- Molecular Formula : C15H22N2O4

- Molecular Weight : 294.35 g/mol

- CAS Number : 1047682-58-5

The compound exhibits various biological activities that can be attributed to its structural features:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the aromatic amine and the hydroxyl group enhances its interaction with cellular targets, potentially disrupting critical signaling pathways involved in cell proliferation and survival.

- Antimicrobial Properties : Research indicates that similar compounds with analogous structures possess antimicrobial activity against various pathogens. The ability to disrupt bacterial cell membranes or interfere with metabolic processes could be a mechanism through which this compound exerts its effects.

- Neuroprotective Effects : Compounds with similar functional groups have shown promise in neuroprotection, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress.

Anticancer Studies

A study investigated the effects of this compound on different cancer cell lines. The results demonstrated:

- Cell Viability Reduction : Significant reduction in cell viability was observed in breast and colon cancer cell lines after treatment with varying concentrations of the compound.

- Mechanism Elucidation : Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound induces apoptosis via intrinsic pathways.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 45 |

| HT-29 (Colon) | 20 | 50 |

Antimicrobial Activity

Another study focused on the antimicrobial efficacy of similar compounds. While specific data for this compound is limited, related compounds showed:

- Inhibition Zones Against Bacteria : The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones indicative of antimicrobial activity.

| Bacteria | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

Comparison with Similar Compounds

4-[(2-Fluorophenyl)amino]-4-oxobutanoic Acid

- Structure : Fluorine substituent at the phenyl ring’s ortho position.

- Key Differences: Lacks the hydroxyethylamino group at position 2. Fluorine’s electronegativity increases polarity compared to ethyl/methyl groups.

4-(2-(2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)-4-oxobutanoic Acid (DTK420)

- Structure : Contains a 2,6-dimethylphenyl group and a 2-oxoethyl substituent.

- Key Differences: 2-oxoethyl group (keto functionality) vs. 2-hydroxyethyl (alcohol group) in the target compound.

- Relevance: Structural analogs like DTK420 are noted in industrial material databases, highlighting their use in synthetic chemistry and toxicology studies .

4-[(2-Ethylphenyl)amino]-4-oxobutanoic Acid

- Structure : Features a 2-ethylphenyl group without the 6-methyl substitution.

- Key Differences :

- Absence of 6-methyl and 2-hydroxyethyl groups simplifies the structure.

- Lower molecular weight (221.25 g/mol vs. ~265–280 g/mol estimated for the target compound).

- Properties: Canonical SMILES and InChI data confirm its stability and hydrogen-bonding capacity (2 donors) .

Structural and Functional Analysis Table

| Compound Name | Molecular Formula | Key Substituents | Hydrogen Bond Donors | Potential Applications |

|---|---|---|---|---|

| Target Compound | C₁₆H₂₁N₂O₅* | 2-ethyl-6-methylphenyl, 2-hydroxyethyl | 3 (estimated) | Enzyme inhibition, drug design |

| 4-[(2-Fluorophenyl)amino]-4-oxobutanoic Acid | C₁₀H₈FNO₃ | 2-fluorophenyl | 2 | Metal coordination, chelation |

| DTK420 | C₁₄H₁₇N₂O₄ | 2,6-dimethylphenyl, 2-oxoethyl | 2 | Industrial synthesis |

| 4-[(2-Ethylphenyl)amino]-4-oxobutanoic Acid | C₁₂H₁₅NO₃ | 2-ethylphenyl | 2 | Biochemical intermediates |

Research Implications

- Substituent Effects: The 2-hydroxyethyl group in the target compound likely enhances solubility compared to analogs with non-polar or keto groups.

- Steric Considerations : The 6-methyl substitution on the phenyl ring may improve selectivity in enzyme binding by restricting conformational flexibility .

- Biological Potential: While analogs like DTK420 are flagged in industrial safety databases, the target compound’s hydroxyl group could reduce toxicity risks associated with purely lipophilic structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.